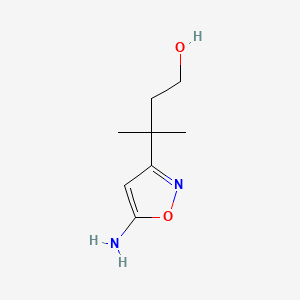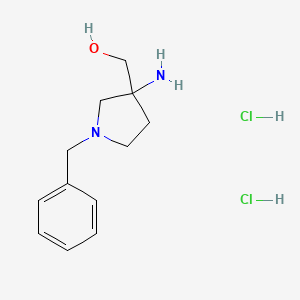![molecular formula C9H11Cl2N5 B6605411 2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride CAS No. 1094107-27-3](/img/structure/B6605411.png)
2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-Chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride (2C-T-HCl) is a synthetic organic compound that has been the subject of a great deal of scientific research in recent years. It is a derivative of the drug phenethylamine and is classified as a substituted phenethylamine. 2C-T-HCl is commonly used in laboratory experiments for its ability to modulate the activity of neurotransmitters in the brain. It has also been studied for its potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety.
Mecanismo De Acción
The exact mechanism of action of 2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride is not yet fully understood. However, it is believed to act on the 5-HT2A and 5-HT2C serotonin receptors, as well as the dopamine and norepinephrine systems. It is thought that the compound modulates the activity of these systems by binding to the receptors and influencing their activity.
Biochemical and Physiological Effects
This compound has been found to produce a variety of biochemical and physiological effects. It has been shown to produce changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been found to produce changes in the activity of enzymes, hormones, and other molecules involved in the regulation of physiological processes. In addition, this compound has been found to produce changes in the electrical activity of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has a low potential for abuse. However, the compound has several limitations. It is not approved for human use and can only be used in laboratory experiments. In addition, the exact mechanism of action of the compound is not yet fully understood.
Direcciones Futuras
The potential therapeutic applications of 2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride are currently being explored. Researchers are studying the compound’s ability to modulate the activity of neurotransmitters in the brain and its potential to treat neurological disorders such as depression and anxiety. In addition, researchers are exploring the compound’s ability to modulate the activity of enzymes, hormones, and other molecules involved in the regulation of physiological processes. Finally, researchers are exploring the potential use of this compound in the treatment of other diseases and conditions such as addiction and pain.
Métodos De Síntesis
2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride is synthesized from a simple laboratory procedure. The starting materials are 5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl ethan-1-amine, hydrochloric acid, and a base such as sodium hydroxide. The reaction is conducted in aqueous solution and is catalyzed by the base. The reaction yields this compound as the product.
Aplicaciones Científicas De Investigación
2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride has been extensively studied for its ability to modulate the activity of neurotransmitters in the brain. It has been found to act as an agonist of the 5-HT2A serotonin receptor and as an antagonist of the 5-HT2C serotonin receptor. It has also been shown to modulate the activity of the dopamine and norepinephrine systems. In addition, this compound has been studied for its potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety.
Propiedades
IUPAC Name |
2-[5-chloro-2-(tetrazol-1-yl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5.ClH/c10-8-1-2-9(7(5-8)3-4-11)15-6-12-13-14-15;/h1-2,5-6H,3-4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJVBSQJGODDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCN)N2C=NN=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)

![1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B6605361.png)

![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid](/img/structure/B6605372.png)
![tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate](/img/structure/B6605380.png)


![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)



![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)
